molecular formula C27H56O B14292410 4,8,13,17,21-Pentamethyldocosan-1-OL CAS No. 118599-25-0

4,8,13,17,21-Pentamethyldocosan-1-OL

Cat. No.: B14292410
CAS No.: 118599-25-0
M. Wt: 396.7 g/mol
InChI Key: XHTUUQNKECQODO-UHFFFAOYSA-N
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Description

4,8,13,17,21-Pentamethyldocosan-1-OL is a long-chain alcohol with the molecular formula C27H56O It is characterized by the presence of five methyl groups attached to a docosanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,13,17,21-Pentamethyldocosan-1-OL typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reduction of 4,8,13,17,21-Pentamethyldocosan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process is optimized for large-scale production by controlling temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,8,13,17,21-Pentamethyldocosan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8,13,17,21-Pentamethyldocosan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8,13,17,21-Pentamethyldocosan-1-OL involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4,8,13,17,21-Pentamethyldocosa-4,8,11,16,20-pentaen-1-ol: Similar structure but with additional double bonds.

    4,8,13,17,21-Pentamethyldocosan-1-one: The ketone analog of 4,8,13,17,21-Pentamethyldocosan-1-OL.

    4,8,13,17,21-Pentamethyldocosanoic acid: The carboxylic acid analog.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and hydroxyl functionality, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

118599-25-0

Molecular Formula

C27H56O

Molecular Weight

396.7 g/mol

IUPAC Name

4,8,13,17,21-pentamethyldocosan-1-ol

InChI

InChI=1S/C27H56O/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28/h23-28H,7-22H2,1-6H3

InChI Key

XHTUUQNKECQODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCO

Origin of Product

United States

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